2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride
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Overview
Description
2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . These methods often require specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Typically involves the use of reducing agents to convert the compound into its reduced form.
Substitution: Commonly involves the replacement of functional groups on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can modulate various enzymes and receptors, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
2680540-27-4 |
---|---|
Molecular Formula |
C9H11Cl2N3O2 |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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